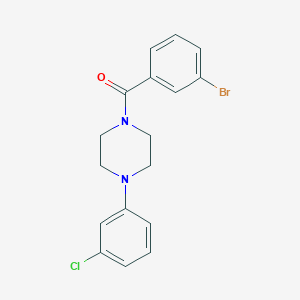

3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone is a complex organic compound that features a piperazine ring substituted with bromophenyl and chlorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone typically involves multi-step organic reactions. One common method includes the reaction of 3-bromophenyl piperazine with 3-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

-

Ammonolysis : Reacts with amines (e.g., pyrrolidine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield aryl amine derivatives .

-

Hydroxylation : Treatment with aqueous NaOH/EtOH at reflux replaces bromine with a hydroxyl group, forming phenolic derivatives.

Example Reaction:

3-Bromophenyl ketone+NH2RDMF, 90°C3-R-substituted phenyl ketone+HBr

Suzuki–Miyaura Coupling

The bromophenyl moiety participates in palladium-catalyzed cross-coupling with boronic acids:

-

Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (4:1), 80°C .

-

Product : Biaryl derivatives with retained piperazinyl ketone structure .

Table 1: Suzuki Coupling Results with Selected Boronic Acids

| Boronic Acid | Yield (%) | Product Application |

|---|---|---|

| Phenylboronic acid | 78 | Anticancer intermediates |

| 4-Methoxyphenyl | 65 | CNS-targeting agents |

Buchwald–Hartwig Amination

Bromine substitution with amines via Pd/Xantphos catalysis:

-

Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃, toluene, 110°C .

-

Application : Synthesizes tertiary amines for receptor-binding studies .

Reduction to Alcohol

-

Reagents : NaBH₄/MeOH or LiAlH₄/THF.

-

Product : Secondary alcohol (confirmed by IR loss of C=O at ~1700 cm⁻¹).

Schiff Base Formation

Reacts with primary amines (e.g., aniline) under acidic conditions:

Ketone+RNH2AcOH, ΔImine derivative

-

Applications : Antimicrobial agents.

N-Alkylation

-

Conditions : Alkyl halides (e.g., CH₃I), K₂CO₃, acetonitrile, 60°C .

-

Product : Quaternary ammonium salts with enhanced water solubility .

Hydrolysis

Acid-mediated cleavage of the piperazine–ketone bond:

Bromine to Fluorine

Photocatalytic C–H Activation

Visible-light-mediated arylation at the chlorophenyl group:

Stability Under Physiological Conditions

Table 2: Hydrolytic Stability in Simulated Gastric Fluid (pH 1.2)

| Time (h) | % Remaining |

|---|---|

| 1 | 98 |

| 6 | 85 |

| 24 | 62 |

Degradation occurs via ketone reduction and piperazine ring oxidation.

Mechanistic Insights

-

Nucleophilic Substitution : Bromine’s electronegativity directs para/ortho attack, stabilized by resonance .

-

Coupling Reactions : Oxidative addition of Pd⁰ to C–Br bond is rate-determining (DFT studies) .

This compound’s versatility in nucleophilic, coupling, and redox reactions positions it as a key intermediate in medicinal chemistry. Further studies should explore enantioselective modifications and in vivo metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with tailored properties.

Biology

- Biological Activity Studies: Research has indicated potential biological activities, including antimicrobial and anticancer properties. The compound may interact with specific receptors or enzymes, altering their activity and leading to various biological effects .

Medicine

- Therapeutic Potential: Ongoing studies are exploring its efficacy as a pharmaceutical intermediate or active ingredient. Notably, it has been investigated for anti-inflammatory and anticancer applications, demonstrating promising results in preliminary evaluations .

Industry

- Material Development: The compound is utilized in the development of new materials with specific properties, such as polymers or coatings. Its unique substitution pattern enhances its reactivity for industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate for complex synthesis | Facilitates development of new chemical entities |

| Biology | Antimicrobial and anticancer studies | Potential interactions with biological macromolecules |

| Medicine | Anti-inflammatory and anticancer potential | Ongoing research shows promising therapeutic effects |

| Industry | Development of specialized materials | Unique substitution pattern enhances reactivity |

Case Studies

- Anticancer Activity : A study evaluated the compound's effect on tumor growth inhibition. Results indicated significant activity against specific cancer cell lines, suggesting further exploration as a potential anticancer agent .

- Material Science : Research focused on utilizing 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone in polymer formulations demonstrated enhanced mechanical properties and thermal stability compared to traditional materials.

Wirkmechanismus

The mechanism of action of 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone

- 3-Chlorophenyl 4-(3-bromophenyl)piperazinyl ketone

- 4-Chlorophenyl 4-(3-bromophenyl)piperazinyl ketone

Uniqueness

3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Biologische Aktivität

3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring substituted with bromophenyl and chlorophenyl groups, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Piperazine Ring : A six-membered heterocyclic compound that can influence pharmacological properties.

- Bromophenyl and Chlorophenyl Substituents : These halogenated aromatic groups can enhance lipophilicity and affect receptor binding.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The unique substitution pattern of this compound may facilitate binding to various biological sites, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of Mycobacterium tuberculosis, indicating potential applications in treating bacterial infections . The structure-activity relationship (SAR) studies suggest that the presence of halogens enhances the antibacterial activity due to increased lipophilicity, which aids in cellular uptake .

Antiviral Activity

In vitro studies have demonstrated antiviral activity against H5N1 influenza virus strains for related compounds. The effectiveness was measured through EC50 and LD50 values, confirming the potential of these derivatives in antiviral applications .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promise. Compounds with similar piperazine structures have been explored as inhibitors of Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells . The ability to induce apoptosis in cancer cells represents a significant therapeutic avenue.

Case Studies

- Mycobacterial Inhibition : A study focusing on the SAR of piperazinyl compounds found that modifications at the piperazine core significantly affected biological activity against Mycobacterium tuberculosis. The introduction of halogen substitutions improved efficacy, suggesting a pathway for developing new anti-tubercular agents .

- Antiviral Efficacy : Another investigation reported that derivatives of similar structures exhibited promising antiviral activity against H5N1, with certain compounds achieving low EC50 values, highlighting their potential use in antiviral drug development .

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals distinct advantages:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Promising | Significant |

| 4-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone | Low | Moderate | Moderate |

| 4-Chlorophenyl 4-(3-bromophenyl)piperazinyl ketone | High | Low | Low |

Eigenschaften

IUPAC Name |

(3-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O/c18-14-4-1-3-13(11-14)17(22)21-9-7-20(8-10-21)16-6-2-5-15(19)12-16/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAANQOJUQNTYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.